Sitagliptin impurity F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitagliptin impurity F is a by-product formed during the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds can arise from various sources, including raw materials, intermediates, and degradation products. The presence of impurities can affect the efficacy and safety of the drug, making it crucial to identify and control them.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin impurity F involves several synthetic routes. One common method includes the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach involves reducing the enamine intermediate with sodium borohydride, followed by resolution of the racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Sitagliptin impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its formation and subsequent transformation during the synthesis of Sitagliptin.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium borohydride for reduction, acetic anhydride for acetylation, and various solvents such as tetrahydrofuran (THF) and methanol . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are subsequently purified and characterized using analytical techniques such as HPLC and mass spectrometry .
Applications De Recherche Scientifique
Sitagliptin impurity F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods to detect and quantify impurities in pharmaceutical formulations . In biology and medicine, it is studied for its potential toxicological effects and its role in the overall safety profile of Sitagliptin . Additionally, it is used in the pharmaceutical industry to ensure the quality and purity of Sitagliptin products .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Sitagliptin impurity F include other impurities formed during the synthesis of Sitagliptin, such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin . These impurities share structural similarities and are formed through related synthetic pathways.
Uniqueness: this compound is unique in its specific formation pathway and its potential impact on the overall quality of Sitagliptin. Its identification and control are crucial for ensuring the safety and efficacy of Sitagliptin as a therapeutic agent .
Propriétés
Formule moléculaire |
C22H24F6N4O2 |
---|---|
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
(3R)-3-amino-N-[2-[[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]amino]ethyl]-4-(2,4,5-trifluorophenyl)butanamide |
InChI |
InChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1 |
Clé InChI |
KXZDIEYEXQRASS-ZIAGYGMSSA-N |
SMILES isomérique |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)NCCNC(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.